REACTION_CXSMILES
|
Cl.N[C:3]([CH3:9])([CH2:6]NC)[CH2:4][OH:5].[NH2:10][C:11]([NH2:13])=[O:12].N.Cl[CH2:16]Cl>>[OH:5][CH2:4][C:3]1([CH3:9])[CH2:6][N:13]([CH3:16])[C:11](=[O:12])[NH:10]1 |f:0.1|
|
Name
|
2-amino-2-methyl-3-(methylamino)propan-1-ol hydrochloride
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(CO)(CNC)C
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated to 3.3 g of black solid
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting from silica gel with a gradient of 1-12% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(NC(N(C1)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |